molecular formula C7H3BrClIO2 B2824705 5-Bromo-4-chloro-2-iodobenzoic acid CAS No. 1539228-96-0

5-Bromo-4-chloro-2-iodobenzoic acid

Cat. No. B2824705
CAS RN: 1539228-96-0
M. Wt: 361.36
InChI Key: OIRHBMUINQAWEH-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-iodobenzoic acid is a chemical compound with the molecular formula C7H3BrClIO2 . It has a molecular weight of 361.36 and is an off-white solid .


Molecular Structure Analysis

The InChI code for 5-Bromo-4-chloro-2-iodobenzoic acid is 1S/C7H3BrClIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) . This code provides a specific string notation for the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-4-chloro-2-iodobenzoic acid is an off-white solid . The storage temperature is 0-5 degrees Celsius .

Scientific Research Applications

Structural Determinants in Halogen Bonding

5-Bromo-4-chloro-2-iodobenzoic acid, like its related halogenated compounds, is important in understanding halogen bonding in chemical structures. For example, Pigge, Vangala, and Swenson (2006) studied the structures of halotriaroylbenzenes, highlighting the significance of C-X...O=C interactions and I...I interactions in these compounds (Pigge, Vangala, & Swenson, 2006).

Formation and Decomposition in Water Treatment

Research by Zhai and Zhang (2011) on brominated disinfection byproducts (Br-DBPs) in chlorinated drinking water reveals the complex formation and decomposition of these compounds, including those similar to 5-Bromo-4-chloro-2-iodobenzoic acid. This study provides insight into the environmental behavior of halogenated benzoic acids in water treatment processes (Zhai & Zhang, 2011).

Crystal Engineering and Molecular Interactions

In crystal engineering, halogen bonds involving compounds like 5-Bromo-4-chloro-2-iodobenzoic acid are crucial. Saha, Nangia, and Jaskólski (2005) explored how these interactions contribute to the formation of molecular tapes in crystal structures, emphasizing the role of carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons in design (Saha, Nangia, & Jaskólski, 2005).

Environmental Biodegradation

The biodegradation of halogenated benzoates, including compounds similar to 5-Bromo-4-chloro-2-iodobenzoic acid, is a significant area of environmental research. van den Tweel, Kok, and de Bont (1987) demonstrated how certain bacteria can metabolize these compounds, providing insights into natural remediation processes (van den Tweel, Kok, & de Bont, 1987).

Photophysics and Photochemical Reactions

The study of photochemistry and photophysics in halogen-substituted compounds, akin to 5-Bromo-4-chloro-2-iodobenzoic acid, is another important application. Nag and Jenks (2004) investigated the effect of halogen atoms on the photolytic deoxygenation of dibenzothiophene oxides, which are structurally related to halogenated benzoic acids (Nag & Jenks, 2004).

Safety and Hazards

5-Bromo-4-chloro-2-iodobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area is advised .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-iodobenzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, a highly acidic or basic environment might affect the ionization state of the carboxylic acid group, potentially altering the compound’s interactions with its targets.

properties

IUPAC Name

5-bromo-4-chloro-2-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRHBMUINQAWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-iodobenzoic acid

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